molecular formula C₃₉H₆₃ClO₄ B1146960 rac-1,2-Dilinolenoyl-3-chloropropanediol CAS No. 74875-97-1

rac-1,2-Dilinolenoyl-3-chloropropanediol

Cat. No.: B1146960
CAS No.: 74875-97-1
M. Wt: 631.37
InChI Key:
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Description

rac-1,2-Dilinolenoyl-3-chloropropanediol: is a chemical compound known for its unique structure and properties. It is an ester derived from 9,12,15-octadecatrienoic acid (linolenic acid) and 3-chloro-1,2-propanediol. This compound is often used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinolenoyl-3-chloropropanediol typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: rac-1,2-Dilinolenoyl-3-chloropropanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.

Major Products:

    Oxidation: Epoxides or hydroxy derivatives.

    Reduction: Alcohols.

    Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

rac-1,2-Dilinolenoyl-3-chloropropanediol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a model compound in lipid research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1,2-Dilinolenoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

    rac-1,2-Dilinoleoyl-3-chloropropanediol: Similar structure but derived from linoleic acid.

    rac-1,2-Dioleoyl-3-chloropropanediol: Derived from oleic acid.

    rac-1,2-Dipalmitoyl-3-chloropropanediol: Derived from palmitic acid.

Uniqueness: rac-1,2-Dilinolenoyl-3-chloropropanediol is unique due to its polyunsaturated fatty acid chains, which confer distinct chemical and biological properties. Its high degree of unsaturation makes it more reactive and biologically active compared to its saturated or monounsaturated counterparts.

Properties

IUPAC Name

(3Z,6Z,9Z,29Z,32Z,35Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,36,43-44H,3-4,9-10,15-16,21-35H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKAGDKIGSDWSZ-YTWBPVBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H63ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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